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Compound of Interest

Compound Name: Methyl 6-amino-3-chloropicolinate

Cat. No.: B596375 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl 6-amino-3-chloropicolinate, a substituted pyridine derivative, is

emerging as a valuable and versatile scaffold in medicinal chemistry. Its unique electronic and

structural features, including the presence of amino, chloro, and methyl ester functionalities,

provide multiple points for chemical modification, enabling the synthesis of diverse compound

libraries for drug discovery. This technical guide explores the current and potential applications

of Methyl 6-amino-3-chloropicolinate in the development of novel therapeutic agents, with a

focus on its utility in generating antimycobacterial, anticancer, and kinase inhibitor drug

candidates.

Core Structure and Physicochemical Properties
Methyl 6-amino-3-chloropicolinate is a heterocyclic compound with the molecular formula

C₇H₇ClN₂O₂ and a molecular weight of 186.6 g/mol .[1][2][3] The picolinate backbone, a

pyridine-2-carboxylate, is a recognized privileged structure in drug design, known for its ability

to participate in various biological interactions.[4] The strategic placement of the amino and

chloro substituents significantly influences the molecule's reactivity and potential for biological

activity.
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Property Value Reference

Molecular Formula C₇H₇ClN₂O₂ [1]

Molecular Weight 186.6 g/mol [1]

CAS Number 1256835-20-7 [1][2]

Appearance Solid

Storage
Room temperature, protected

from light
[2]

Applications in the Synthesis of Novel
Antimycobacterial Agents
A significant application of a closely related analogue of Methyl 6-amino-3-chloropicolinate
has been demonstrated in the development of potent inhibitors against Mycobacterium

tuberculosis (Mtb), the causative agent of tuberculosis.[5] Researchers have synthesized a

series of novel chloropicolinate amides and urea derivatives and evaluated their

antimycobacterial activity.[5]

Synthesis of Chloropicolinate Amides and Urea
Derivatives
The synthetic route involves the coupling of a picolinate core with various acid chlorides or

isocyanates/isothiocyanates to yield the final amide and urea/thiourea derivatives. While the

cited study starts with a slightly different picolinate, the general synthetic strategy is highly

applicable to Methyl 6-amino-3-chloropicolinate.

Starting Material: Methyl 6-amino-3-chloropicolinate.

Reaction: The picolinate is dissolved in a suitable aprotic solvent, such as dichloromethane

(DCM).

Amide Coupling: A desired acid chloride (1.0-1.2 equivalents) is added to the solution, often

in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine

(DIPEA) to scavenge the HCl byproduct.
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Reaction Conditions: The reaction is typically stirred at room temperature for several hours

until completion, monitored by thin-layer chromatography (TLC).

Work-up: The reaction mixture is washed with an aqueous solution of sodium bicarbonate

and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and

concentrated under reduced pressure.

Purification: The crude product is purified by column chromatography on silica gel to afford

the desired amide derivative.

Starting Material: Methyl 6-amino-3-chloropicolinate.

Reaction: The picolinate is dissolved in an aprotic solvent like DCM.

Urea/Thiourea Formation: The corresponding isocyanate or isothiocyanate (1.0-1.2

equivalents) is added to the solution. A catalytic amount of a base such as TEA may be used.

Reaction Conditions: The mixture is stirred at room temperature for a few hours.

Work-up and Purification: Similar to the amide synthesis, the reaction is worked up and the

product is purified by column chromatography.

Antimycobacterial Activity
The synthesized chloropicolinate derivatives have shown promising activity against the H37Rv

strain of M. tuberculosis. The minimum inhibitory concentration (MIC) is a key quantitative

measure of their efficacy.
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Compound Type
Example
Substituent

MIC (µM) against
Mtb H37Rv

Reference

Amide
Adamantane-1-

carbonyl
>50 [5]

Amide 4-Chlorobenzoyl 14.52 [5]

Amide 3,4-Dichlorobenzoyl 6.98 [5]

Amide

4-

(Trifluoromethyl)benzo

yl

6.96 [5]

Thiourea 4-Chlorophenyl 7.00 [5]

Bacterial Culture:M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented

with OADC (oleic acid, albumin, dextrose, catalase).

Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions.

Assay Setup: In a 96-well microplate, serial dilutions of the test compounds are prepared in

the culture medium. A standardized inoculum of Mtb is added to each well.

Incubation: The plates are incubated at 37 °C for 5-7 days.

Alamar Blue Addition: A solution of Alamar Blue and Tween 80 is added to each well.

Reading Results: After further incubation for 24 hours, the color change from blue (no

growth) to pink (growth) is observed. The MIC is defined as the lowest concentration of the

compound that prevents this color change.
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Workflow for Antimycobacterial Drug Discovery

Methyl 6-amino-3-chloropicolinate
(Starting Material)

Chemical Synthesis
(Amide/Urea Formation)

Library of Novel
Picolinate Derivatives

In vitro Screening
(MABA Assay against Mtb)

Cytotoxicity Assay
(e.g., MTT Assay)Determination of MIC Values

Lead Compound Identification

Further Optimization
(Structure-Activity Relationship)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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